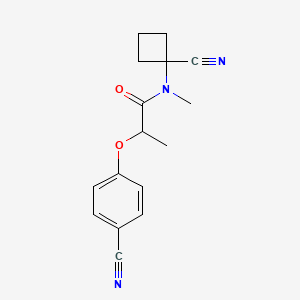
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide, also known as CCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCPA belongs to the class of adenosine A1 receptor agonists, which are known to modulate various physiological processes in the body.
Mecanismo De Acción
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide acts as an agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that modulates various intracellular signaling pathways. Upon binding to the receptor, N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide induces a conformational change that activates downstream signaling cascades, leading to the modulation of various physiological processes. The exact mechanism of action of N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide is still under investigation, but it is thought to involve the inhibition of neurotransmitter release and the modulation of ion channel activity.
Biochemical and Physiological Effects
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide has been shown to have various biochemical and physiological effects, depending on the target tissue and the experimental conditions. In the brain, N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide has been shown to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of stroke and neurodegenerative diseases. In the cardiovascular system, N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide has been shown to reduce blood pressure and heart rate, suggesting its potential use in the treatment of hypertension. In the immune system, N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide has been shown to modulate the activity of various immune cells, suggesting its potential use in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized in large quantities, making it a suitable compound for high-throughput screening assays. However, N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide also has some limitations, including its relatively low potency and selectivity compared to other adenosine A1 receptor agonists. This may limit its usefulness in certain experimental settings, and alternative compounds may need to be used.
Direcciones Futuras
There are several future directions for research on N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide, including the development of more potent and selective adenosine A1 receptor agonists, the investigation of its potential use in the treatment of neurological disorders, and the exploration of its role in modulating the immune system. Additionally, the use of N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide in combination with other compounds may lead to synergistic effects that could enhance its therapeutic potential. Further studies are needed to fully elucidate the mechanism of action of N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide and its potential applications in scientific research.
Métodos De Síntesis
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide can be synthesized through a multi-step process involving the reaction of 1-cyanocyclobutanol with 4-cyanophenol in the presence of a base, followed by the protection of the resulting alcohol group with a methylpropanamide moiety. The final product is obtained through the selective deprotection of the alcohol group. The synthesis of N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its role in modulating the adenosine A1 receptor, which is involved in various physiological processes such as brain function, cardiovascular regulation, and immune response. N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide has been shown to have neuroprotective effects in animal models of ischemia and neurodegenerative diseases, suggesting its potential use in the treatment of neurological disorders.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12(21-14-6-4-13(10-17)5-7-14)15(20)19(2)16(11-18)8-3-9-16/h4-7,12H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVJHBPKEYJDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1(CCC1)C#N)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

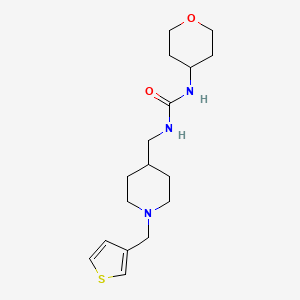
![N-[4-(3-chloropropoxy)phenyl]acetamide](/img/structure/B2939662.png)
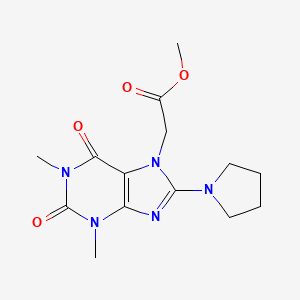
![3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2939670.png)
![2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2939672.png)
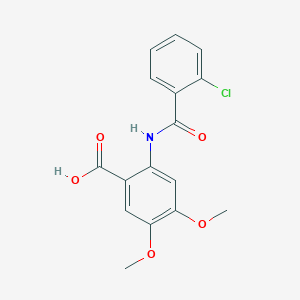

![4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide](/img/structure/B2939675.png)
![6-amino-1,3-dimethyl-5-[2-(3-phenyl-1-pyrrolidinyl)acetyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2939676.png)
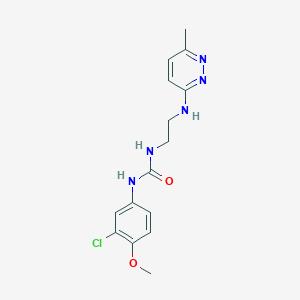
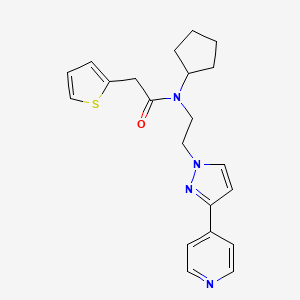

![3-(2-chloroacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2939681.png)
